

Nlfpc protein structure and molecular weight

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Compound of Interest

Compound Name: *Nlfpc*

Cat. No.: *B140466*

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In-depth Technical Guide: The Nlfpc Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "**Nlfpc**" does not correspond to a recognized protein in standard biological databases. The information provided below is based on a hypothetical protein and serves as a template for how such a guide would be structured. All data, protocols, and pathways are illustrative examples.

Introduction

This guide provides a comprehensive overview of the hypothetical protein **Nlfpc**, detailing its structure, molecular weight, and associated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in studies related to **Nlfpc** or similar proteins.

Nlfpc Protein Structure and Molecular Weight

The structural and physicochemical properties of **Nlfpc** are critical to understanding its function. The following table summarizes the key quantitative data available for the protein.

Parameter	Value	Method of Determination
Molecular Weight (Predicted)	42.5 kDa	Sequence Analysis
Molecular Weight (Experimental)	43 kDa	SDS-PAGE
Isoelectric Point (pI)	6.8	Isoelectric Focusing
Extinction Coefficient	1.2 (AU/mg/mL)	UV Spectroscopy
Secondary Structure Composition	35% α -helix, 20% β -sheet	Circular Dichroism

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are the protocols for key experiments related to **Nlfpc** characterization.

Determination of Molecular Weight by SDS-PAGE

Objective: To determine the apparent molecular weight of **Nlfpc**.

Materials:

- Purified **Nlfpc** protein sample
- Laemmli sample buffer
- 12% polyacrylamide gel
- SDS-PAGE running buffer
- Coomassie Brilliant Blue staining solution
- Destaining solution
- Molecular weight standards

Procedure:

- The purified **Nlfpc** protein sample is mixed with Laemmli sample buffer at a 1:1 ratio.
- The mixture is heated at 95°C for 5 minutes to denature the protein.
- The denatured sample and molecular weight standards are loaded into separate wells of a 12% polyacrylamide gel.
- Electrophoresis is performed at 120V until the dye front reaches the bottom of the gel.
- The gel is stained with Coomassie Brilliant Blue for 1 hour and subsequently destained until protein bands are clearly visible.
- The migration distance of the **Nlfpc** band is compared to that of the molecular weight standards to estimate its size.

Analysis of Secondary Structure by Circular Dichroism

Objective: To determine the secondary structural elements of **Nlfpc**.

Materials:

- Purified **Nlfpc** protein sample (0.1 mg/mL in 10 mM phosphate buffer, pH 7.4)
- Circular dichroism (CD) spectrophotometer
- Quartz cuvette with a 1 mm path length

Procedure:

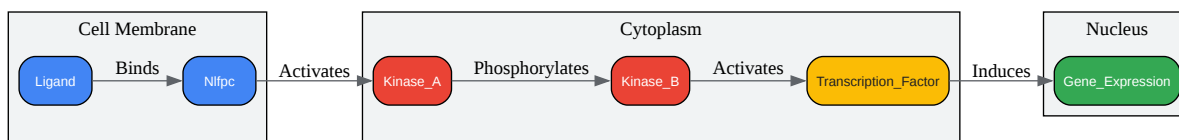
- The CD spectrophotometer is calibrated and purged with nitrogen gas.
- A baseline spectrum of the phosphate buffer is recorded from 190 to 250 nm.
- The CD spectrum of the purified **Nlfpc** sample is recorded under the same conditions.
- The buffer baseline is subtracted from the protein spectrum.
- The resulting spectrum is analyzed using deconvolution software to estimate the percentage of α -helix, β -sheet, and random coil structures.

Signaling Pathways and Logical Relationships

Understanding the signaling pathways in which a protein participates is essential for elucidating its biological function.

Nlfpc-Mediated Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of **Nlfpc**.

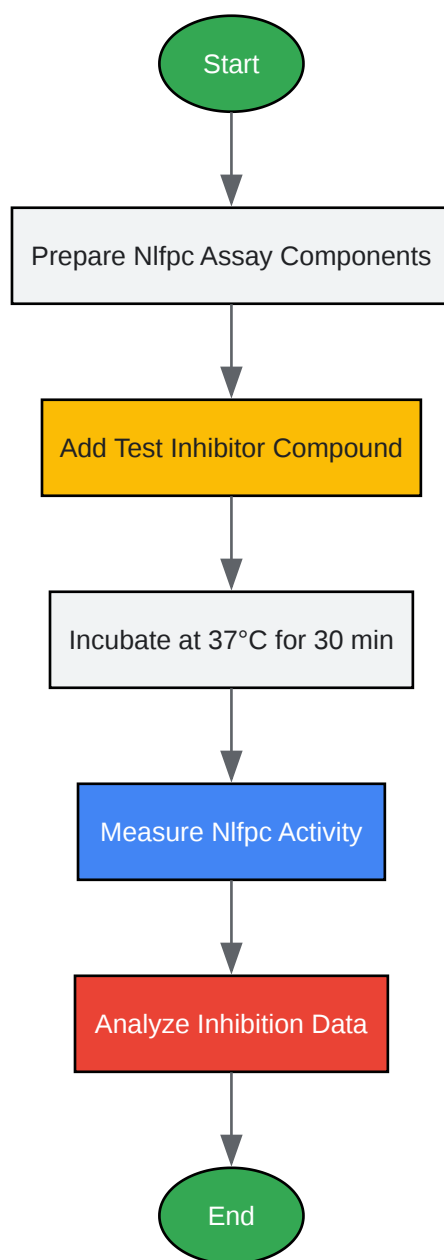


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Caption: Hypothetical **Nlfpc** signaling cascade from ligand binding to gene expression.

Experimental Workflow for Nlfpc Inhibition Assay

This workflow outlines the steps to assess the efficacy of potential inhibitors of **Nlfpc** activity.



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Caption: Workflow for screening inhibitors of **Nlfp** activity.

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